molecular formula C20H26N2O8S2 B245744 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine

1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B245744
M. Wt: 486.6 g/mol
InChI Key: VYBYDEJAIWGENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a sulfonamide derivative of piperazine and is commonly referred to as BDP. The unique chemical structure of BDP makes it an attractive candidate for drug development, as it possesses various biochemical and physiological properties that can be harnessed for therapeutic purposes. In

Mechanism of Action

BDP exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in the body. BDP has also been found to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators in the body. Additionally, BDP has been shown to bind to various receptors in the body, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BDP has been found to possess various biochemical and physiological effects that can be harnessed for therapeutic purposes. The compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. BDP has also been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, BDP has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDP is its high yield of synthesis, making it an economically viable compound for research purposes. Additionally, BDP has been extensively studied for its potential applications in the field of medicinal chemistry, making it a well-characterized compound. However, one of the limitations of BDP is its low solubility in water, which can make it difficult to administer in vivo. Additionally, BDP has been found to possess cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BDP. One direction is to explore the potential use of BDP in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of BDP in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, future research could focus on the development of novel derivatives of BDP with improved solubility and pharmacological properties.

Synthesis Methods

The synthesis of BDP involves the reaction of piperazine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization. The yield of the reaction is typically high, making BDP an economically viable compound for research purposes.

Scientific Research Applications

BDP has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. BDP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. BDP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H26N2O8S2

Molecular Weight

486.6 g/mol

IUPAC Name

1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine

InChI

InChI=1S/C20H26N2O8S2/c1-27-17-7-5-15(13-19(17)29-3)31(23,24)21-9-11-22(12-10-21)32(25,26)16-6-8-18(28-2)20(14-16)30-4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

VYBYDEJAIWGENI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.